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Compound Name: 1,8-Dibromoanthracene

Cat. No.: B170101 Get Quote

1,8-Dibromoanthracene is a halogenated polycyclic aromatic hydrocarbon (PAH) that serves as a valuable building block in organic synthesis,

particularly in the development of novel electronic materials, fluorescent probes, and complex molecular architectures.[1] The precise substitution

pattern of the bromine atoms on the anthracene core dictates its chemical reactivity, photophysical properties, and steric profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural confirmation of such molecules. It

provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing for definitive assignment of the isomeric

structure. This guide explains the causality behind the observed spectral data and provides a robust protocol for acquiring high-quality spectra.

Molecular Structure and Symmetry Analysis
Understanding the molecular symmetry of 1,8-dibromoanthracene is fundamental to interpreting its NMR spectra. The molecule possesses a C₂ᵥ

symmetry axis, which means that several proton and carbon environments are chemically equivalent. This equivalence simplifies the resulting

spectra by reducing the number of unique signals.

The IUPAC numbering scheme for the anthracene core is essential for spectral assignment. The bromine atoms at the C1 and C8 positions

significantly influence the electronic environment of the neighboring atoms.

Caption: IUPAC numbering of the 1,8-dibromoanthracene core.

Due to the C₂ᵥ symmetry, the following equivalences arise:

Protons: H2 ≡ H7, H3 ≡ H6, H4 ≡ H5. The protons at C9 and C10 are unique. This results in five distinct signals in the ¹H NMR spectrum.

Carbons: C1 ≡ C8, C2 ≡ C7, C3 ≡ C6, C4 ≡ C5, C4a ≡ C5a, C8a ≡ C10a. The carbons at C9 and C10 are unique, and the carbons at C9a and

C4a/C5a are also distinct. This leads to seven unique signals in the proton-decoupled ¹³C NMR spectrum.

¹H NMR Spectroscopic Data
The protons on the aromatic ring of 1,8-dibromoanthracene resonate in the downfield region (typically 6.5-8.0 ppm) due to the ring current effect,

where the circulation of π-electrons in the presence of an external magnetic field generates a local magnetic field that deshields the protons on the

periphery of the ring.[2][3]

The electron-withdrawing nature and steric bulk of the bromine atoms cause significant deshielding of the adjacent protons (H2, H7, and H9). The

proton at the C9 position is particularly deshielded due to its proximity to both the C8-Br bond and the anisotropic effect of the adjacent aromatic ring.

Table 1: ¹H NMR (CDCl₃) Chemical Shift and Multiplicity Data for 1,8-Dibromoanthracene[4]
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Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)

H9 ~8.95 s -

H4, H5 ~8.05 d ~8.5

H2, H7 ~7.85 d ~7.0

H10 ~7.65 s -

H3, H6 ~7.40 t ~7.8

Note: Chemical shifts are estimations from the provided spectrum and may vary slightly based on concentration and instrument.[4]

Causality of Assignments:

H9 (singlet, ~8.95 ppm): This is the most downfield proton. Its singlet nature arises from the lack of adjacent protons for coupling. Its significant

deshielding is attributed to the steric compression and electronic effects from the peri-bromine at C8 and the anisotropic effect of the entire ring

system.

H4, H5 (doublet, ~8.05 ppm): These protons are ortho to the C10 proton and meta to the bromine. They appear as a doublet due to coupling with

H3/H6.

H2, H7 (doublet, ~7.85 ppm): These protons are ortho to the bromine atoms. The electronegativity of bromine deshields them, shifting them

downfield. They are split into a doublet by the adjacent H3/H6 protons.

H10 (singlet, ~7.65 ppm): This proton is a singlet as it has no adjacent protons. It is less deshielded than H9 because it is not in a sterically

crowded peri position relative to a bromine substituent.

H3, H6 (triplet, ~7.40 ppm): These protons are the most upfield of the ring protons. They appear as a triplet (or more accurately, a doublet of

doublets that appears as a triplet) due to coupling with both H2/H7 and H4/H5.

¹³C NMR Spectroscopic Data
In proton-decoupled ¹³C NMR, each unique carbon atom produces a single sharp peak. The chemical shifts are influenced by hybridization and the

electronic effects of substituents. Carbons in aromatic rings typically absorb between 120-150 ppm.[2][5] The carbons directly attached to the

electronegative bromine atoms (C1, C8) are expected to be significantly influenced, though the effect can be complex (heavy atom effect).

Table 2: ¹³C NMR (CDCl₃) Chemical Shift Data for 1,8-Dibromoanthracene[4]

Carbon Assignment Chemical Shift (δ, ppm)

C4a, C5a, C8a, C10a ~131.5, ~130.5

C4, C5 ~128.5

C2, C7 ~128.0

C9 ~127.0

C1, C8 ~126.5

C3, C6 ~125.5

C10 ~124.5

Note: Assignments are predictive based on general principles and require 2D NMR for definitive confirmation. The quaternary carbons (C4a, C5a,

C8a, C10a, and C1/C8) are expected to have lower intensities.

Causality of Assignments:
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Quaternary Carbons: The signals around ~131.5 and ~130.5 ppm are assigned to the internal quaternary carbons not bearing bromine. The

carbons bearing the bromine atoms (C1, C8) are found further upfield (~126.5 ppm), a phenomenon sometimes observed with heavier halogens.

Protonated Carbons: The chemical shifts of the CH carbons are influenced by their position relative to the bromine atoms. The deshielding effect of

the bromine is evident, though overlapping signals make precise assignment without further experiments challenging. The C10 carbon is notably

shielded (~124.5 ppm).

Experimental Protocol for High-Quality NMR Data Acquisition
Adherence to a meticulous experimental protocol is critical for obtaining high-resolution, artifact-free NMR spectra. This protocol is a self-validating

system designed to ensure data integrity.

Objective: To acquire ¹H and ¹³C NMR spectra of 1,8-dibromoanthracene for structural verification.

Materials:

1,8-Dibromoanthracene (5-10 mg for ¹H, 20-50 mg for ¹³C)[6]

High-quality 5 mm NMR tube[7]

Deuterated chloroform (CDCl₃), filtered

Pasteur pipette with glass wool or a syringe filter

Vortex mixer or sonicator

Workflow Diagram:
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1. Weigh Sample
(5-10 mg ¹H, 20-50 mg ¹³C)

2. Add Solvent
(~0.6 mL CDCl₃)

3. Dissolve Sample
(Vortex/Sonicate)

4. Filter Solution
(Pipette with Glass Wool)

5. Transfer to NMR Tube
(to ~4-5 cm height)

6. Cap & Clean Tube

7. Insert into Spectrometer

8. Lock, Tune, Shim

9. Acquire Spectra
(¹H, then ¹³C)

10. Process Data
(FT, Phase, Baseline, Calibrate)

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

Sample Preparation:

Accurately weigh 5-10 mg of 1,8-dibromoanthracene for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[6]

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[8] CDCl₃ is a common choice for nonpolar organic compounds.[6]

Ensure complete dissolution by vortexing or brief sonication. The solution should be homogeneous and free of visible particles.[6]

Filtration and Transfer:
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Prepare a Pasteur pipette by placing a small plug of glass wool or Kimwipe in the neck.[9]

Filter the sample solution directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any particulate matter that could

degrade spectral resolution.[8][9]

The final solution height in the tube should be approximately 4-5 cm, corresponding to a volume of about 0.6 mL.[7][9]

Instrumental Setup:

Cap the NMR tube securely and wipe the outside with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any

fingerprints or dust.[7][10]

Insert the tube into the spectrometer's spinner turbine, using a depth gauge to ensure correct positioning.

Lock the spectrometer on the deuterium signal of the CDCl₃.[6]

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical solvent peak.[6]

Data Acquisition:

¹H Spectrum: Acquire the spectrum using a standard single-pulse experiment (e.g., zg30 on Bruker instruments). Typically, 8 to 16 scans are

sufficient for a sample of this concentration.

¹³C Spectrum: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). Due to the low natural abundance and smaller

gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve a good signal-

to-noise ratio.[8]

Data Processing:

Apply Fourier Transform (FT) to the acquired Free Induction Decay (FID).

Phase correct the spectrum to ensure all peaks are in positive absorption mode.

Apply baseline correction to obtain a flat baseline.

Calibrate the chemical shift axis by setting the residual CDCl₃ peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.[11][12]

Conclusion
The NMR spectra of 1,8-dibromoanthracene are highly characteristic and directly reflect its C₂ᵥ symmetric structure. The ¹H NMR spectrum is

defined by five distinct signals, with the peri-proton at C9 being the most deshielded. The ¹³C NMR spectrum shows seven unique carbon

environments. The interpretation of these spectra, grounded in the principles of aromatic ring currents and substituent effects, allows for unequivocal

confirmation of its structure. The provided experimental protocol ensures the acquisition of high-fidelity data, which is paramount for researchers

relying on this compound for further synthesis and material development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support

Team for a compatibility check]
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